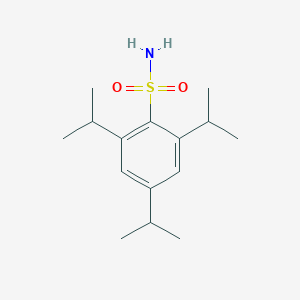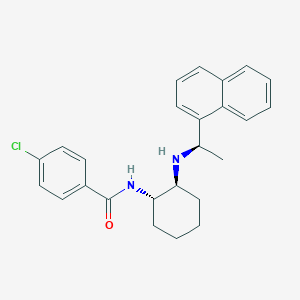
2,4,6-Triisopropylbenzenesulfonamide
Overview
Description
2,4,6-Triisopropylbenzenesulfonamide is an organic compound with the molecular formula C15H25NO2S. It is a sulfonamide derivative characterized by the presence of three isopropyl groups attached to a benzene ring, which is further bonded to a sulfonamide group. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Triisopropylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triisopropylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction reactions can produce sulfonic acids or amines, respectively .
Scientific Research Applications
2,4,6-Triisopropylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2,4,6-Triisopropylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The isopropyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target sites .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triisopropylbenzenesulfonyl chloride: A related compound used in similar synthetic applications.
2,4,6-Triisopropylbenzenesulfonyl azide: Used as a reagent for azide transfer reactions.
Bis(2,4,6-triisopropylphenyl) disulfide: Another derivative with distinct chemical properties .
Uniqueness
2,4,6-Triisopropylbenzenesulfonamide is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of three isopropyl groups enhances its steric hindrance and hydrophobicity, making it a valuable reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
2,4,6-tri(propan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMNQLMPSVOZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352973 | |
| Record name | 2,4,6-Triisopropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105536-22-9 | |
| Record name | 2,4,6-Triisopropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 2,4,6-Triisopropylbenzenesulfonamide and how was it determined?
A1: this compound crystallizes in the monoclinic P2(1)/c space group with unit cell parameters a = 16.9600 (6) Å, b = 8.1382 (2) Å, c = 11.7810 (2) Å, and beta = 104.777 (2) degrees. The structure was solved from X-ray powder diffraction data using a Monte Carlo method and refined by Rietveld methods. This method involved generating trial structures through random molecular movements within the unit cell and evaluating them using a full-profile-fitting technique. [, , ]
Q2: How does the molecular structure of this compound influence its packing in the solid state?
A2: The presence of bulky isopropyl groups and the sulfonamide moiety significantly influences the molecular packing of this compound. The molecules are linked together through N–H⋯O hydrogen bonds, forming two-dimensional sheets. These sheets are further characterized by the presence of alternating eight and twenty-membered rings. [, ]
Q3: Are there any applications of this compound in polymer chemistry?
A4: Yes, this compound plays a role in synthesizing a 15-membered triolefinic macrocycle. This macrocycle is then utilized to modify the periphery of a 2.0 generation poly(propyleneimine) dendrimer, creating a hybrid dendrimer. []
Q4: What additional structural insights were gained from single-crystal X-ray diffraction analysis of this compound?
A5: Single-crystal X-ray diffraction analysis confirmed the structural details obtained from powder diffraction data. Importantly, it revealed precise bond lengths within the sulfonamide group: S=O distances of 1.4252 (18) Å and 1.4301 (16) Å, and an S—N distance of 1.601 (2) Å. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)












